molecular formula C25H27N3O2S B2600204 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide CAS No. 955257-50-8

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide

Cat. No. B2600204
CAS RN: 955257-50-8
M. Wt: 433.57
InChI Key: ZAQBPCDOIXBXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.57. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

  • Elucidation of Metabolic Pathways in Humans : A study investigated the disposition, metabolism, and elimination of almorexant, a tetrahydroisoquinoline derivative, revealing extensive metabolism and predominant excretion of metabolites in feces in humans (Dingemanse et al., 2013). This research highlights the complexity of metabolic pathways involving tetrahydroisoquinoline structures, which could be relevant for understanding the metabolism of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide.

  • Assessment of Cellular Proliferation in Tumors : The use of N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) for imaging tumor proliferation by PET in patients indicates the potential diagnostic applications of dihydroisoquinolinyl derivatives in oncology (Dehdashti et al., 2013).

Potential Therapeutic Effects and Mechanisms

  • Evaluation of Neurotoxicity and Neuroprotection : Research into the N-methylation ability for azaheterocyclic amines in Parkinson's disease patients compared to controls suggests a possible link between the metabolism of isoquinoline compounds and neurological conditions, which could inform therapeutic strategies (Aoyama et al., 2000).

  • Radioprotection by Novel Compounds : A study on the radioprotective effects of S-phenethyl formamidino 4(N-ethyl isothioamide) morpholine dihydrochloride against radiation-induced damage highlights the potential for using specific compounds to mitigate the adverse effects of radiation, which could be an area of application for compounds with similar chemical structures (Hasan Ss et al., 1983).

properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c29-24(26-13-10-19-6-2-1-3-7-19)25(30)27-16-23(22-12-15-31-18-22)28-14-11-20-8-4-5-9-21(20)17-28/h1-9,12,15,18,23H,10-11,13-14,16-17H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQBPCDOIXBXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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